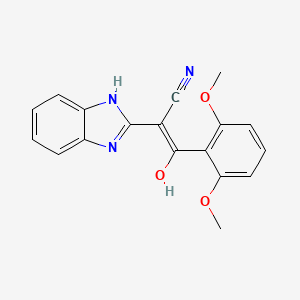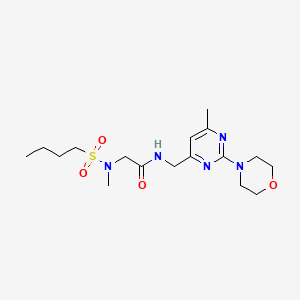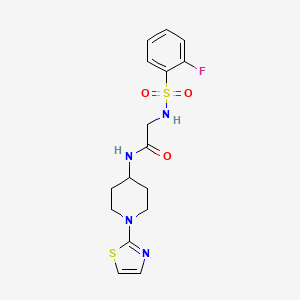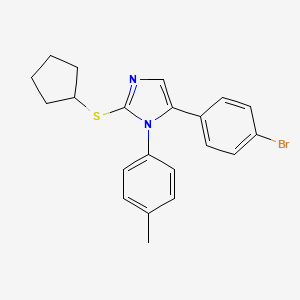
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).科学的研究の応用
Antimicrobial Properties
Imidazole derivatives, including compounds similar to 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole, have been extensively studied for their antimicrobial properties. Research on various imidazole derivatives has demonstrated their effectiveness against a range of microbial strains. Notably, some derivatives have shown significant antimicrobial activity, especially against Candida albicans (Narwal et al., 2012).
Synthesis and Characterization
The synthesis and characterization of imidazole derivatives form a crucial part of scientific research. Studies have focused on developing synthetic pathways and understanding reaction mechanisms for various imidazole compounds. For instance, research on the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole provided insights into the reaction mechanisms and optimal conditions for synthesis (Hu Zhi-zhi, 2009).
Spectroscopic Analysis and Molecular Docking
Imidazole derivatives have been subjected to detailed spectroscopic analysis and molecular docking studies. These studies help in understanding the compound's reactivity, stability, and potential biological interactions. For example, research involving imidazole derivatives like 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole involved experimental and computational spectroscopic characterization, indicating their antimicrobial activity (Thomas et al., 2018).
Antifungal Activities
Specific imidazole derivatives have been synthesized and tested for antifungal activities. The efficacy of these compounds, including derivatives similar to 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole, against fungal pathogens, has been a notable area of study (Takeuchi et al., 1991).
COX-2 Inhibitor Properties
Research has also explored the potential of certain imidazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their anti-inflammatory activity. This is significant in the context of developing new therapeutic agents (Navidpour et al., 2007).
Crystal Structure and Molecular Packing
The crystal structure and molecular packing analysis of imidazole derivatives provide valuable insights into their physical and chemical properties, which are essential for understanding their potential applications in various fields (Estrada et al., 1987).
Safety And Hazards
This would involve studying any potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling it.
将来の方向性
This would involve speculating on potential future research directions. This could include potential applications of the compound, further studies to better understand its properties, or modifications that could be made to improve its properties or effectiveness.
Please note that the availability of this information would depend on the amount of research that has been done on the specific compound. For a novel or less-studied compound, some or all of this information might not be available. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c1-15-6-12-18(13-7-15)24-20(16-8-10-17(22)11-9-16)14-23-21(24)25-19-4-2-3-5-19/h6-14,19H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPSHRBIIJGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)
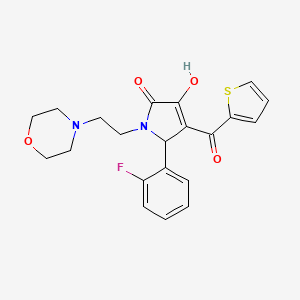
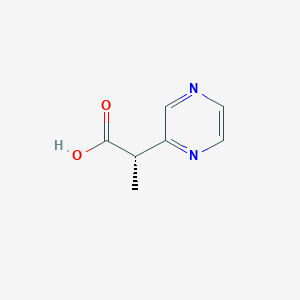
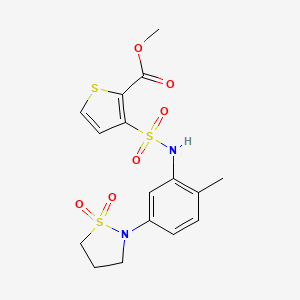
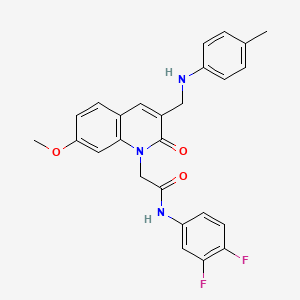
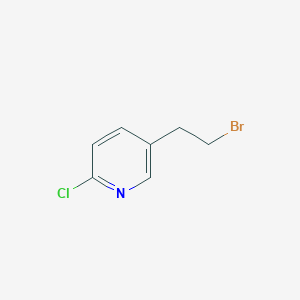
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
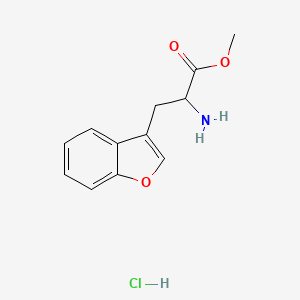
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)
